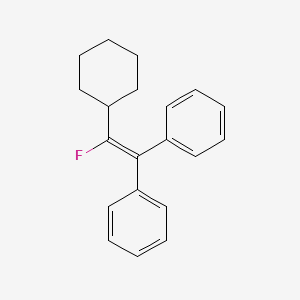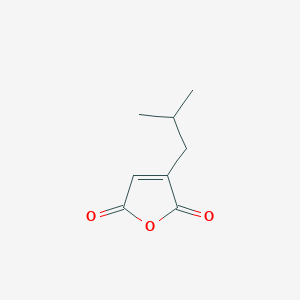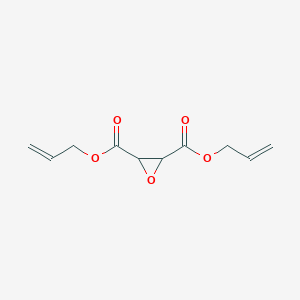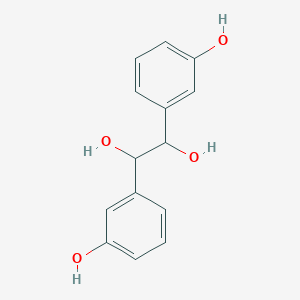
1,2-Bis(3-hydroxyphenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-hydroxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C14H14O4 It is characterized by the presence of two hydroxyphenyl groups attached to an ethane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure and high-temperature conditions can further enhance the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxy groups to methoxy groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Methoxy derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1,2-Bis(3-hydroxyphenyl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 1,2-Bis(3-hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties. The specific pathways involved depend on the context of its application, such as its role in inhibiting oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol: Similar structure but with hydroxy groups at different positions.
1,2-Bis(3,4-dihydroxyphenyl)ethane-1,2-diol: Contains additional hydroxy groups on the aromatic rings.
1,2-Bis(3-methoxyphenyl)ethane-1,2-diol: Methoxy groups instead of hydroxy groups.
Uniqueness
1,2-Bis(3-hydroxyphenyl)ethane-1,2-diol is unique due to its specific arrangement of hydroxy groups, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
63192-64-3 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1,2-bis(3-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H14O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-18H |
InChI Key |
YJEGSAJXSGZXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(C2=CC(=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


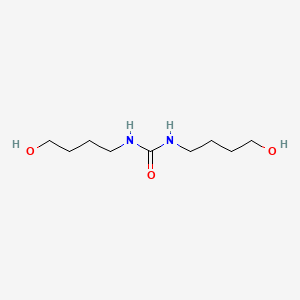
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
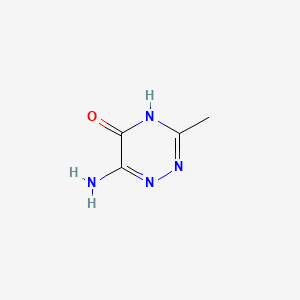
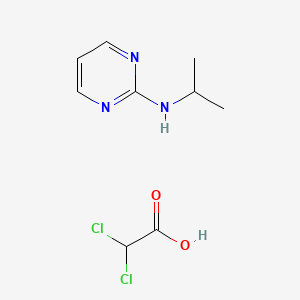
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
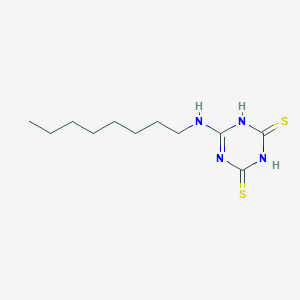


![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)
![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
